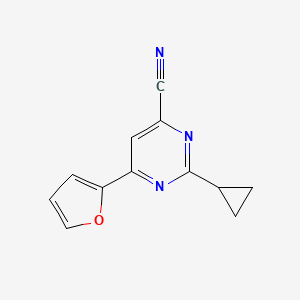![molecular formula C23H24N4O4 B14871015 ethyl 4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B14871015.png)
ethyl 4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that features a naphthalene ring, a pyridazine ring, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the pyridazine ring through cyclization reactions. The final step involves the coupling of the piperazine ring with the previously formed intermediate under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-(3-(phenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate: This compound has a phenyl group instead of a naphthalene ring, which may affect its reactivity and biological activity.
Ethyl 4-(2-(3-(benzyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate: The presence of a benzyl group can influence the compound’s properties and applications.
The uniqueness of ethyl 4-(2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C23H24N4O4 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
ethyl 4-[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H24N4O4/c1-2-31-23(30)26-13-11-25(12-14-26)22(29)16-27-21(28)10-9-20(24-27)19-8-7-17-5-3-4-6-18(17)15-19/h3-10,15H,2,11-14,16H2,1H3 |
InChI 键 |
QZAVKFPAISEQOE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14870938.png)

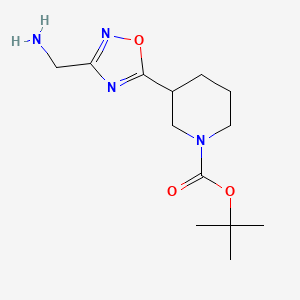
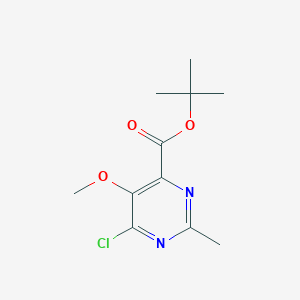
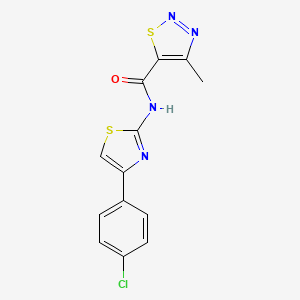
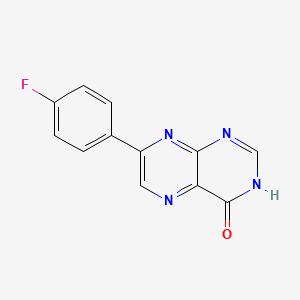
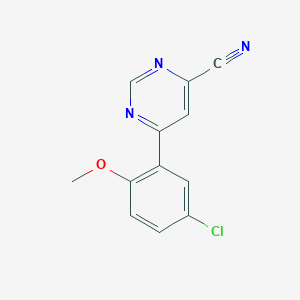

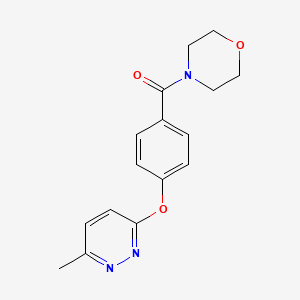
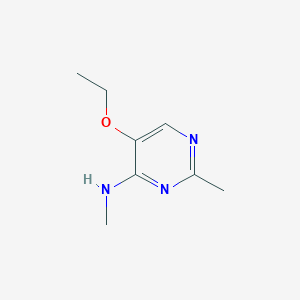
![N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide](/img/structure/B14870997.png)


